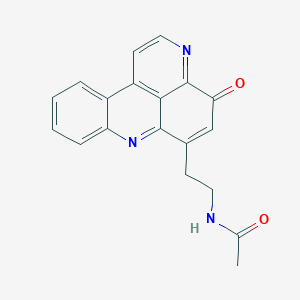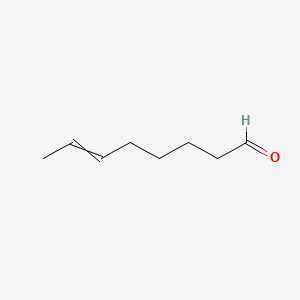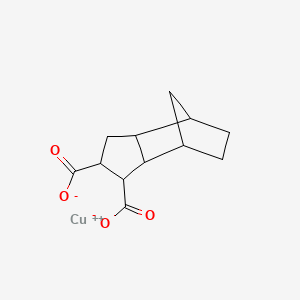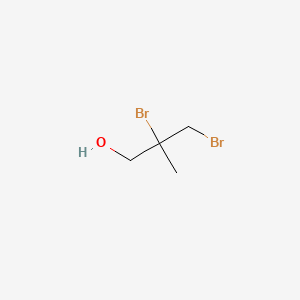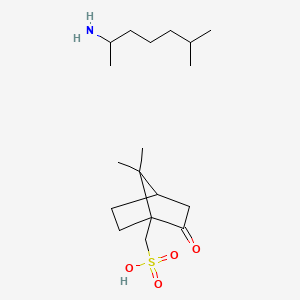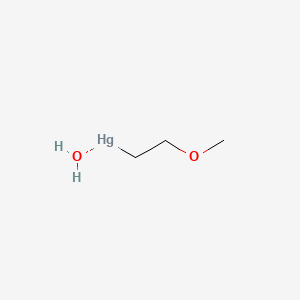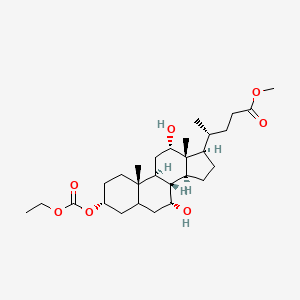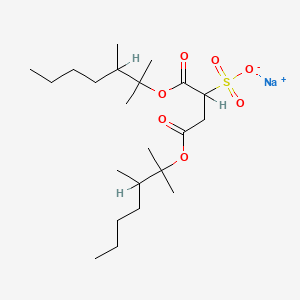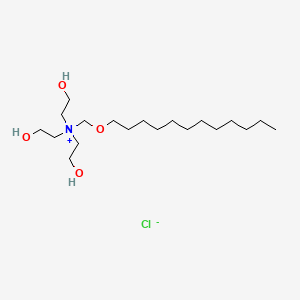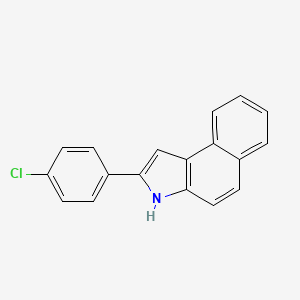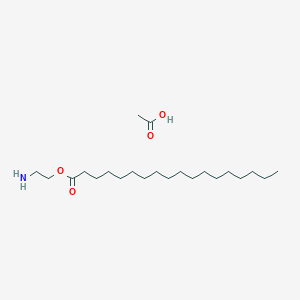
2-(Stearoyloxy)ethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Stearoyloxy)ethylammonium acetate is a chemical compound with the molecular formula C22H45NO4 and a molecular weight of 387598This compound is primarily used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Stearoyloxy)ethylammonium acetate can be synthesized through the esterification of octadecanoic acid (stearic acid) with 2-aminoethanol, followed by the formation of the ammonium salt with acetic acid. The reaction typically involves the following steps:
Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2-(stearoyloxy)ethanol.
Salt Formation: The resulting ester is then reacted with acetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Stearoyloxy)ethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of stearic acid derivatives.
Reduction: Formation of 2-aminoethanol and stearic acid.
Substitution: Formation of various substituted ammonium salts
Applications De Recherche Scientifique
2-(Stearoyloxy)ethylammonium acetate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Stearoyloxy)ethylammonium acetate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions are crucial for its applications in drug delivery and membrane biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Octadecanoyloxy)ethylammonium chloride
- 2-(Stearoyloxy)ethylammonium bromide
- 2-(Palmitoyloxy)ethylammonium acetate
Uniqueness
2-(Stearoyloxy)ethylammonium acetate is unique due to its specific combination of a long-chain fatty acid (stearic acid) and an ammonium acetate group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and the ability to form stable emulsions. These properties make it particularly useful in applications requiring membrane integration and lipid interactions .
Propriétés
Numéro CAS |
94213-54-4 |
|---|---|
Formule moléculaire |
C22H45NO4 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
acetic acid;2-aminoethyl octadecanoate |
InChI |
InChI=1S/C20H41NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4) |
Clé InChI |
IXEHSPWRWPJJEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



